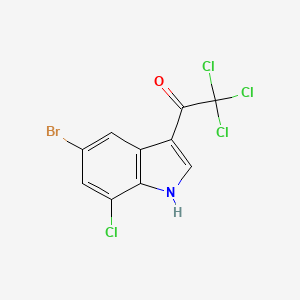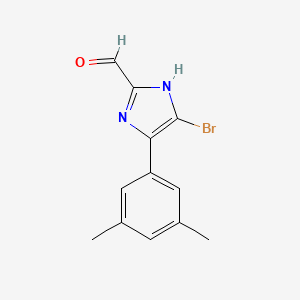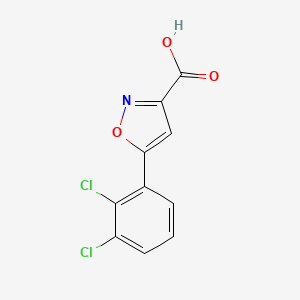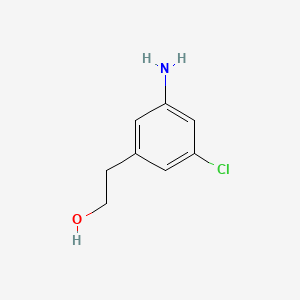
2-(3-Amino-5-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It consists of a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position, along with an ethanol group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-chlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3-Nitro-5-chlorophenyl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.
Another approach involves the nucleophilic substitution of 2-(3-Chloro-5-nitrophenyl)ethanol with ammonia or an amine under basic conditions. This reaction results in the replacement of the nitro group with an amino group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(3-Amino-5-chlorophenyl)acetic acid.
Reduction: 2-(3-Amino-5-chlorophenyl)ethane.
Substitution: 2-(3-Amino-5-hydroxyphenyl)ethanol or 2-(3-Amino-5-alkoxyphenyl)ethanol.
Scientific Research Applications
2-(3-Amino-5-chlorophenyl)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the ethanol group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-(3-Amino-5-chlorophenyl)ethanol can be compared with other similar compounds, such as:
2-(3-Amino-4-chlorophenyl)ethanol: Similar structure but with the chlorine atom at the 4-position.
2-(3-Amino-5-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(3-Amino-5-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(3-amino-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2 |
InChI Key |
QOIJZWQGNWYPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
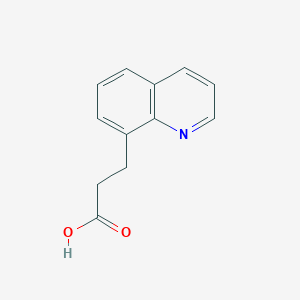
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
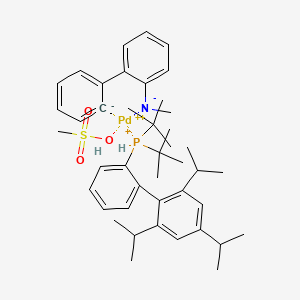
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
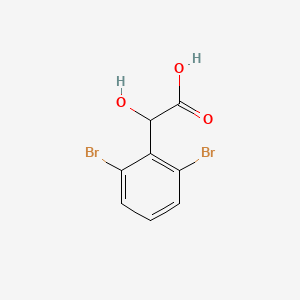
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
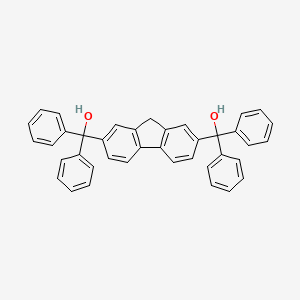
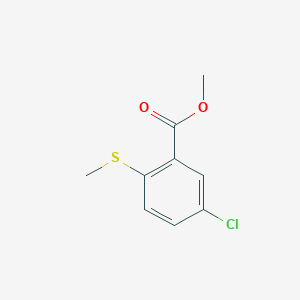
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
